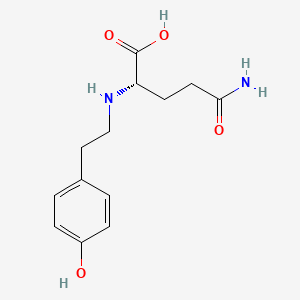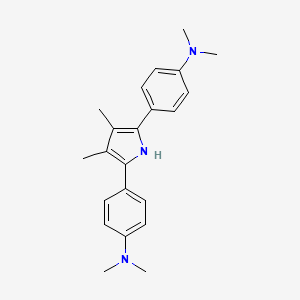
2-(Methylselanyl)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylselanyl)heptanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methylselanyl group attached to the second carbon of a heptanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of 1-hexene followed by the introduction of the methylselanyl group. This process requires the use of rhodium-based catalysts and high-pressure conditions to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylselanyl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used to substitute the methylselanyl group.
Major Products Formed
Oxidation: 2-(Methylselanyl)heptanoic acid
Reduction: 2-(Methylselanyl)heptanol
Substitution: Various substituted heptanal derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Methylselanyl)heptanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 2-(Methylselanyl)heptanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methylselanyl group can also interact with cellular components, potentially affecting redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanal: A simple aldehyde with a similar carbon chain but lacking the methylselanyl group.
2-(Methylthio)heptanal: Similar structure but with a sulfur atom instead of selenium.
2-(Methylselanyl)hexanal: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Methylselanyl)heptanal is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are known for their potential antioxidant and therapeutic effects, making this compound a compound of significant interest in research and industry.
Eigenschaften
CAS-Nummer |
66716-98-1 |
|---|---|
Molekularformel |
C8H16OSe |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
2-methylselanylheptanal |
InChI |
InChI=1S/C8H16OSe/c1-3-4-5-6-8(7-9)10-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
NAFXFAZYBLSMNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=O)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




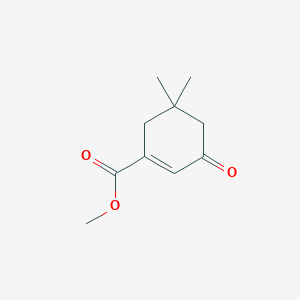



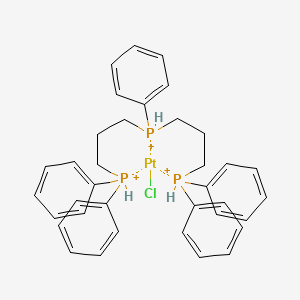
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)

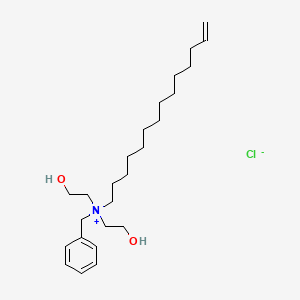

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
